

Application Note and Protocol: HPLC Analysis of 2-Hydroxy-5-nitrobenzonitrile Purity

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Compound of Interest

Compound Name: **2-Hydroxy-5-nitrobenzonitrile**

Cat. No.: **B1279109**

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Introduction

2-Hydroxy-5-nitrobenzonitrile is a key intermediate in the synthesis of various pharmaceutical compounds and other bioactive molecules.^[1] Its purity is a critical parameter that can significantly impact the yield, safety, and efficacy of the final products. High-Performance Liquid Chromatography (HPLC) is a robust and widely used analytical technique for assessing the purity of chemical compounds.^{[2][3][4]} This application note provides a detailed protocol for the determination of **2-Hydroxy-5-nitrobenzonitrile** purity using reverse-phase HPLC (RP-HPLC) with UV detection. The described method is designed to separate the main component from potential process-related impurities.

Experimental Protocols

This section details the necessary materials, equipment, and step-by-step procedures for the HPLC analysis of **2-Hydroxy-5-nitrobenzonitrile**.

Materials and Equipment

- Reference Standard: **2-Hydroxy-5-nitrobenzonitrile** (Purity \geq 98%)^[5]
- Sample: **2-Hydroxy-5-nitrobenzonitrile** test sample
- Solvents: Acetonitrile (HPLC grade), Water (HPLC grade), Phosphoric acid (analytical grade)

- HPLC System: A system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
- Chromatographic Column: C18 bonded silica column (e.g., 4.6 mm x 150 mm, 5 μ m particle size)^[6]
- Analytical Balance: Capable of weighing to 0.01 mg
- Volumetric flasks, pipettes, and syringes
- Syringe filters: 0.45 μ m pore size

Preparation of Solutions

- Mobile Phase A: 0.1% Phosphoric acid in Water.
- Mobile Phase B: Acetonitrile.
- Diluent: A mixture of Acetonitrile and Water (50:50, v/v).
- Standard Solution Preparation (0.1 mg/mL):
 - Accurately weigh approximately 10 mg of the **2-Hydroxy-5-nitrobenzonitrile** reference standard.
 - Transfer it to a 100 mL volumetric flask.
 - Dissolve and dilute to volume with the diluent.
- Sample Solution Preparation (0.1 mg/mL):
 - Accurately weigh approximately 10 mg of the **2-Hydroxy-5-nitrobenzonitrile** test sample.
 - Transfer it to a 100 mL volumetric flask.
 - Dissolve and dilute to volume with the diluent.
 - Filter the solution through a 0.45 μ m syringe filter before injection.

Chromatographic Conditions

The following HPLC conditions are recommended for the analysis:

Parameter	Condition
Column	C18, 4.6 x 150 mm, 5 µm
Mobile Phase	Gradient elution with Mobile Phase A (0.1% H ₃ PO ₄ in H ₂ O) and Mobile Phase B (Acetonitrile)
Gradient Program	Time (min)
0	
15	
20	
22	
30	
Flow Rate	1.0 mL/min
Column Temperature	30 °C
Detection Wavelength	254 nm
Injection Volume	10 µL

System Suitability

Before sample analysis, perform a system suitability test by injecting the standard solution five times. The system is deemed suitable for use if the following criteria are met:

- Tailing factor for the **2-Hydroxy-5-nitrobenzonitrile** peak is not more than 2.0.
- Relative standard deviation (RSD) for the peak area is not more than 2.0%.

Analysis Procedure

- Equilibrate the HPLC system with the initial mobile phase composition until a stable baseline is achieved.
- Inject a blank (diluent) to ensure no interfering peaks are present.
- Inject the standard solution to determine the retention time and peak area of **2-Hydroxy-5-nitrobenzonitrile**.
- Inject the sample solution.
- Identify the peak corresponding to **2-Hydroxy-5-nitrobenzonitrile** in the sample chromatogram by comparing its retention time with that of the standard.
- Calculate the purity of the sample using the area normalization method.

Data Presentation

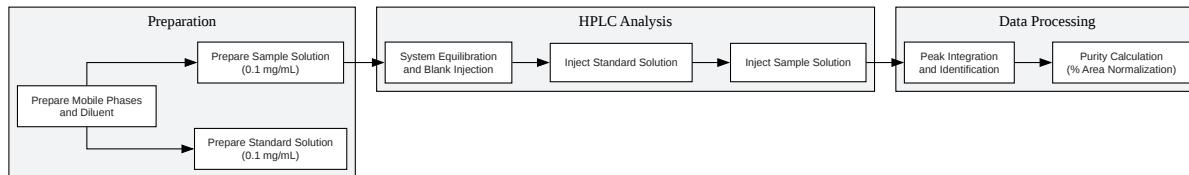
The purity of the **2-Hydroxy-5-nitrobenzonitrile** sample is determined by calculating the percentage of the main peak area relative to the total area of all peaks in the chromatogram.

Table 1: Quantitative Purity Analysis of **2-Hydroxy-5-nitrobenzonitrile**

Peak No.	Retention Time (min)	Peak Area	Area %	Identification
1	4.8	15,234	0.35	Impurity A
2	8.2	4,321,987	99.12	2-Hydroxy-5-nitrobenzonitrile
3	11.5	23,456	0.53	Impurity B

Mandatory Visualizations

The following diagrams illustrate the experimental workflow for the HPLC analysis of **2-Hydroxy-5-nitrobenzonitrile**.



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Caption: Experimental workflow for HPLC purity analysis.

Conclusion

The described RP-HPLC method is demonstrated to be suitable for the purity determination of **2-Hydroxy-5-nitrobenzonitrile**. The method is simple, precise, and provides good separation of the main component from its potential impurities. This application note can be a valuable resource for quality control and analytical development laboratories involved in the synthesis and use of **2-Hydroxy-5-nitrobenzonitrile**. Further validation of the method should be performed in accordance with regulatory guidelines to ensure its suitability for its intended purpose.

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